molecular formula C13H12F2N2O B2939339 3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile CAS No. 2327062-51-9

3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile

Cat. No. B2939339
CAS RN: 2327062-51-9
M. Wt: 250.249
InChI Key: DNMGPNZIDHPWLS-UHFFFAOYSA-N
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Description

“3-(4,4-Difluoropiperidine-1-carbonyl)benzonitrile” is a chemical compound with the molecular formula C13H12F2N2O . It is used in laboratory chemicals .


Synthesis Analysis

The synthesis of benzonitrile derivatives has been studied extensively. One method involves the preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . Another method involves the reaction of a benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are solids with a molecular weight of around 183.59 g/mol . The compound “this compound” has a molecular weight of 121.13 g/mol .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Fluorinated Piperidines : A study outlined synthetic strategies towards 4-substituted 3,3-difluoropiperidines, emphasizing their potential as building blocks in medicinal chemistry due to their fluorinated structure, which can significantly alter the chemical and physical properties of pharmaceuticals (Surmont et al., 2010).
  • C−H···F Interactions in Crystal Structures : Another research focused on the C−H···F interactions in crystalline fluorobenzenes, highlighting the importance of such interactions in the design of new materials and in understanding molecular packing in solid states (Thalladi et al., 1998).

Applications in Energy Storage and Conversion

  • Electrolyte Additives for High Voltage Lithium Ion Batteries : Research on 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for lithium nickel manganese oxide cathodes in high voltage lithium-ion batteries shows the compound's role in enhancing cyclic stability and capacity retention, indicating its utility in improving battery performance (Huang et al., 2014).

Biomedical Research and Drug Development

  • Nonsteroidal Androgen Receptor Antagonists : The development of 4-((1R,2R)-2-hydroxycyclohexyl)-2(trifluoromethyl)benzonitrile as a nonsteroidal androgen receptor antagonist for dermatological applications showcases its potential in treating conditions like androgenetic alopecia, with emphasis on its selectivity, potency, and reduced risk of systemic side effects (Li et al., 2008).
  • Anticancer Properties of Benzochromene Derivatives : The synthesis and evaluation of 3-amino-1-aryl-1H-benzo[f]chromene-2-carbonitrile derivatives for their anti-proliferative properties against colorectal cancer cells demonstrate the therapeutic potential of such compounds in oncology. One derivative, in particular, induced apoptosis and cell cycle arrest in cancer cells, marking it as a candidate for further chemotherapeutic development (Ahagh et al., 2019).

Advanced Material Science

  • Perfluorinated Compounds in Polymer Solar Cells : A study on the use of a perfluorinated compound as an additive in polymer solar cells highlights its role in enhancing power conversion efficiency, demonstrating the application of such compounds in the development of more efficient solar energy harvesting technologies (Jeong et al., 2011).

Safety and Hazards

The safety data sheet for benzonitrile indicates that it is a combustible liquid and is harmful if swallowed or in contact with skin . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

3-(4,4-difluoropiperidine-1-carbonyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O/c14-13(15)4-6-17(7-5-13)12(18)11-3-1-2-10(8-11)9-16/h1-3,8H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNMGPNZIDHPWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)C(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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